molecular formula C22H21F4N3O6S B10772266 [4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

[4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

Cat. No.: B10772266
M. Wt: 531.5 g/mol
InChI Key: PCBOWMZAEDDKNH-HOTGVXAUSA-N
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Description

Example 1.11 from patent WO2014139978 is a synthetic organic compound developed by Hoffmann-La Roche. It is part of a series of autotaxin inhibitor compounds. The compound is identified by its IUPAC name: [4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate .

Preparation Methods

The preparation of example 1.11 involves several synthetic routes and reaction conditions. The detailed synthetic route is outlined in the patent WO2014139978, which includes the use of specific reagents and catalysts to achieve the desired product. The industrial production methods for this compound are designed to ensure high yield and purity, utilizing advanced techniques in organic synthesis .

Chemical Reactions Analysis

Example 1.11 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under controlled conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Example 1.11 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of example 1.11 involves the inhibition of autotaxin, an enzyme that plays a crucial role in various biological processes. By inhibiting autotaxin, the compound can modulate specific molecular targets and pathways, leading to its observed effects. The detailed molecular interactions and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Example 1.11 is compared with other similar compounds in the series of autotaxin inhibitors. Some of the similar compounds include:

  • Example 1.1
  • Example 1.2
  • Example 1.3

The uniqueness of example 1.11 lies in its specific chemical structure and the resulting biological activity. It has shown distinct properties in terms of potency and selectivity compared to other compounds in the series .

Properties

Molecular Formula

C22H21F4N3O6S

Molecular Weight

531.5 g/mol

IUPAC Name

[4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C22H21F4N3O6S/c23-18-7-14(3-6-19(18)36(27,32)33)20(30)28-8-15-10-29(11-16(15)9-28)21(31)34-12-13-1-4-17(5-2-13)35-22(24,25)26/h1-7,15-16H,8-12H2,(H2,27,32,33)/t15-,16-/m0/s1

InChI Key

PCBOWMZAEDDKNH-HOTGVXAUSA-N

Isomeric SMILES

C1[C@H]2CN(C[C@@H]2CN1C(=O)C3=CC(=C(C=C3)S(=O)(=O)N)F)C(=O)OCC4=CC=C(C=C4)OC(F)(F)F

Canonical SMILES

C1C2CN(CC2CN1C(=O)C3=CC(=C(C=C3)S(=O)(=O)N)F)C(=O)OCC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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